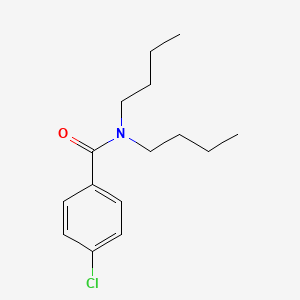![molecular formula C9H16O5 B3844970 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide CAS No. 5349-06-4](/img/structure/B3844970.png)
N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide
Übersicht
Beschreibung
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the amide groups and potentially leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism by which N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in electron transfer processes, influencing the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a thiourea linkage instead of an amide.
2-chloro-4-(trifluoromethyl)aniline: A simpler compound with similar functional groups but lacking the dicarboxamide structure.
Uniqueness
N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its combination of chloro, trifluoromethyl, and amide groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties.
Eigenschaften
CAS-Nummer |
5349-06-4 |
|---|---|
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine |
InChI |
InChI=1S/C9H16O5/c1-6-8(10-2)9-7(13-5-12-6)3-11-4-14-9/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
JBSCGVFHCLNOQT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Kanonische SMILES |
CC1C(C2C(COCO2)OCO1)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



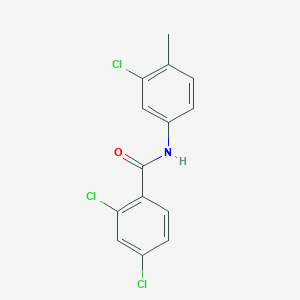
![3-[1-[2-(3-chlorophenyl)acetyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B3844910.png)
![(E)-3-(2-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3844911.png)
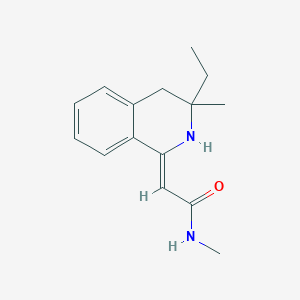
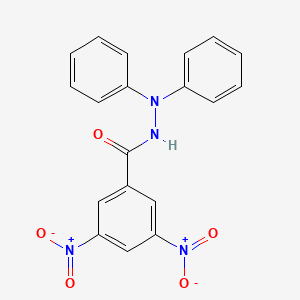
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)
![2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B3844935.png)
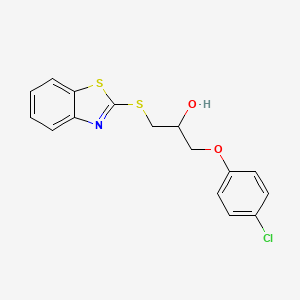
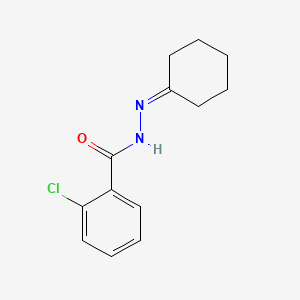
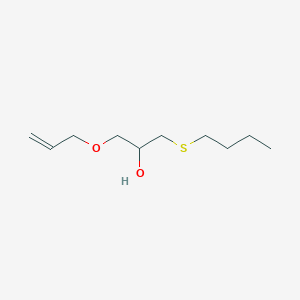
![N'-[1-(4-fluorophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3844971.png)
![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
